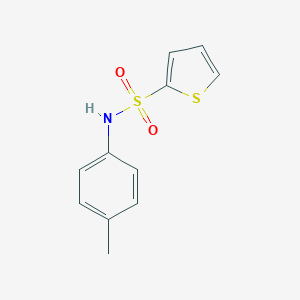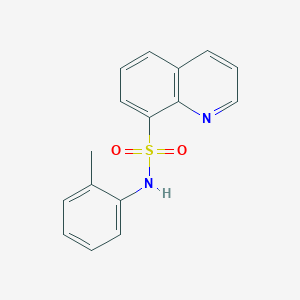
2-(2-Isopropyl-5-methylphenoxy)acetic acid
Overview
Description
2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as IPMPA, is a synthetic organic compound used in various scientific research applications. IPMPA is a versatile compound that can be used in organic synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activities : 2-(2-Isopropyl-5-methylphenoxy)acetic acid has been used in synthesizing a series of new acetyl amino acids and peptides. These compounds exhibited potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, and potent antifungal agents against Candida albicans (Dahiya, Pathak, & Bhatt, 2006).
Electrocatalytic Hydrogenation : This compound has been involved in the electrocatalytic hydrogenation of α-aryl acrylic acids, resulting in high yields of products like flurbiprofen and isoprofen (Raju, Damodar, & Reddy, 2002).
Analgesic and Anti-inflammatory Properties : Research into diastereoisomeric derivatives of indan-5-acetic acid, including those similar to this compound, has shown that these compounds have anti-inflammatory and analgesic properties. The study explored the relationship between their structure, stereochemistry, and biological activity (Teulon et al., 1978).
Herbicide Synthesis and Environmental Studies : This acid has been used in synthesizing regiospecifically deuterium-labeled herbicides for environmental metabolism studies (Żelechowski, Zieliński, & Konopski, 2012).
Derivatization for GC Analysis : Research has focused on derivatizing acidic herbicides, including phenoxy acid herbicides, for gas chromatographic determination (Rompa, Kremer, & Zygmunt, 2004).
Water Sample Analysis : A method was developed for the sensitive and accurate determination of phenoxy herbicides, like 4-chloro-2-methylphenoxy acetic acid, in water samples using microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Schiff Base Synthesis : The compound has been used in synthesizing Schiff bases, which serve as ligands for various metal complexes in organometallic chemistry (Baghlaf et al., 2002).
Adsorption and Degradation in Soils : A review on phenoxyalkanoic acid herbicides, including this compound, compared adsorption in soils and degradation rates to assess their potential for groundwater contamination (Paszko et al., 2016).
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZAHIYMVFXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277456 | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5333-40-4 | |
| Record name | 5333-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Isopropyl-5-methylphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides, and how were they confirmed?
A1: The synthesized compounds consist of 2-(2-isopropyl-5-methylphenoxy)acetic acid coupled to various amino acids and dipeptides. The structures of these novel compounds were confirmed using a combination of analytical techniques. These techniques include elemental analysis, which verified the elemental composition, and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provided detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds [].
Q2: What preliminary biological activities were observed for the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides?
A2: The research primarily focused on evaluating the in vitro antibacterial and antifungal activities of the synthesized compounds. The study identified specific derivatives exhibiting promising activity against particular microbial strains. For instance, compounds 2, 6, and 15 demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, compounds 13, 14, and 16 displayed potent antifungal activity against the pathogenic fungus Candida albicans []. This initial screening suggests the potential of these compounds as leads for developing novel antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




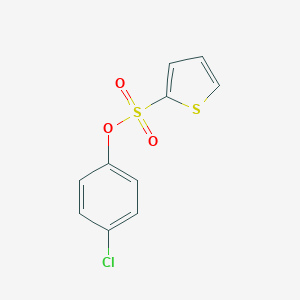

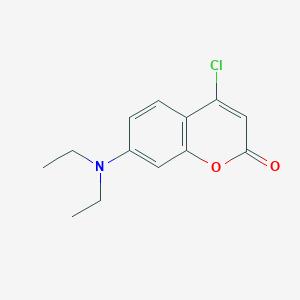
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
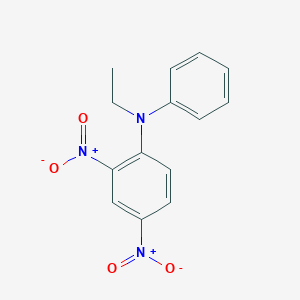

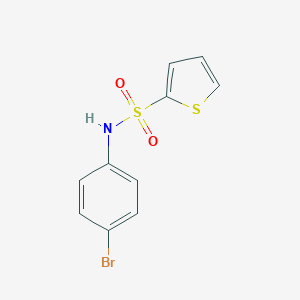
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
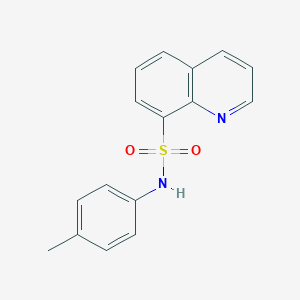
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
